Identification and Metabolic Profiling of 5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one: A Comprehensive Analytical Guide
Identification and Metabolic Profiling of 5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one: A Comprehensive Analytical Guide
Introduction and Mechanistic Rationale
In the landscape of medicinal chemistry and material science, 5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one (C₇H₇N₃OS) represents a highly specialized heterocyclic framework. The molecule features a 1,2,4-triazine core, a C-6 methyl group that sterically modulates electrophilic attack, and a unique propargylthio ether at C-5[1]. The propargylthio moiety not only enhances cellular permeability but also serves as a critical site for electronic modulation and potential "click chemistry" applications[1].
However, the presence of an electron-rich thioether and an active alkyne makes this compound highly susceptible to biotransformation. Understanding its metabolic soft spots is critical for optimizing its pharmacokinetic profile and mitigating potential toxicities. Based on the chemical reactivity of propargylic sulfides[2] and triazine derivatives, the primary Phase I metabolic pathways are driven by Cytochrome P450 (CYP450) enzymes, while Phase II metabolism is predominantly mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs).
Predicted Metabolic Pathways
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S-Oxidation (M1 & M2): The sulfur atom is the most nucleophilic site, making it highly prone to CYP-mediated oxygenation, yielding a sulfoxide (+16 Da) and subsequently a sulfone (+32 Da).
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Aliphatic Hydroxylation (M3): The C-6 methyl group can undergo hydroxylation to form a hydroxymethyl metabolite (+16 Da).
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Thioether Cleavage (M4): Oxidative dealkylation can cleave the propargyl group, leaving a 5-mercapto triazine core (-38 Da).
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N-Glucuronidation (M5): The mobile proton at the N4 position of the triazine-3(4H)-one ring acts as a primary substrate for Phase II glucuronidation (+176 Da).
Caption: Proposed metabolic pathways of 5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one.
Experimental Protocols: In Vitro Metabolite Generation
To accurately map these biotransformations, we utilize Human Liver Microsomes (HLM) coupled with High-Resolution Mass Spectrometry (LC-HRMS). This protocol is designed as a self-validating system : negative controls (minus NADPH) and matrix controls (minus test compound) are run in parallel. A metabolite is only validated if it appears exclusively in the fully reconstituted system, ruling out chemical degradation or endogenous matrix interference[3].
Protocol 1: HLM Incubation Workflow
Causality Check: We utilize a 10-minute pre-incubation step to allow the compound to equilibrate with the microsomal proteins and reach physiological temperature (37°C) before initiating the reaction. Quenching is performed with ice-cold acetonitrile to rapidly denature proteins and halt enzymatic activity without degrading heat-labile metabolites like N-oxides.
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Preparation of Incubation Matrix: In a 1.5 mL Eppendorf tube, combine 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and pooled Human Liver Microsomes (final protein concentration: 1.0 mg/mL).
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Substrate Addition: Add 5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one (dissolved in DMSO) to achieve a final concentration of 10 µM. Ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition.
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Pre-Incubation: Incubate the mixture at 37°C for 10 minutes in a shaking water bath.
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Reaction Initiation: Initiate the Phase I reaction by adding a freshly prepared NADPH regenerating system (final concentration: 1 mM). For Phase II mapping, supplement with 2 mM UDP-glucuronic acid (UDPGA) and 25 µg/mL alamethicin (to permeabilize microsomal membranes).
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Time-Course Sampling: Aliquot 100 µL of the mixture at 0, 15, 30, and 60 minutes.
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Quenching & Extraction: Immediately quench each aliquot into 300 µL of ice-cold acetonitrile containing an internal standard (e.g., diclofenac). Vortex for 2 minutes.
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Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the clear supernatant to LC vials for analysis.
Caption: Step-by-step analytical workflow for in vitro metabolite identification using LC-HRMS.
LC-HRMS/MS Analytical Strategy
Metabolite profiling relies on the high mass accuracy and resolution of modern MS platforms (e.g., Q-TOF or Orbitrap). Because biological matrices are complex, we employ Mass Defect Filtering (MDF) . MDF isolates drug-related material by filtering out endogenous lipids and peptides that do not share the unique mass defect signature imparted by the sulfur and nitrogen atoms of the triazine core[4].
Protocol 2: UHPLC-HRMS Parameters
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Chromatography: Use a reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm) maintained at 40°C.
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Mobile Phases: Phase A (0.1% Formic acid in HPLC-grade water) and Phase B (0.1% Formic acid in Acetonitrile).
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Gradient: 5% B to 95% B over 12 minutes at a flow rate of 0.4 mL/min.
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Mass Spectrometry: Operate in Electrospray Ionization Positive (ESI+) mode.
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Resolution: 70,000 FWHM for full MS; 17,500 FWHM for MS/MS.
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Data Acquisition: Data-Dependent Acquisition (DDA) selecting the top 5 most intense ions for fragmentation.
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Collision Energy (NCE): Stepped at 20, 30, and 40 eV to ensure comprehensive fragmentation of both the fragile thioether bond and the robust triazine ring.
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Structural Elucidation and Fragmentation Signatures
The structural assignment of metabolites is achieved by comparing the exact mass shifts and diagnostic MS/MS fragmentation patterns against the parent compound.
Quantitative Data Summary
| Metabolite ID | Biotransformation | Chemical Formula | Theoretical Exact Mass[M+H]⁺ | Mass Shift (Da) | Diagnostic MS/MS Fragments (m/z) |
| Parent | N/A | C₇H₇N₃OS | 182.0388 | N/A | 143.00 (loss of propargyl radical) |
| M1 | S-Oxidation | C₇H₇N₃O₂S | 198.0337 | +15.9949 | 150.04 (-SO), 159.00 (-propargyl) |
| M2 | S,S-Dioxidation | C₇H₇N₃O₃S | 214.0286 | +31.9898 | 150.04 (-SO₂) |
| M3 | C-6 Hydroxylation | C₇H₇N₃O₂S | 198.0337 | +15.9949 | 180.02 (-H₂O) |
| M4 | C-S Cleavage | C₄H₅N₃OS | 144.0231 | -38.0157 | 127.00 (-NH₃) |
| M5 | N-Glucuronidation | C₁₃H₁₅N₃O₇S | 358.0709 | +176.0321 | 182.03 (-Glucuronic acid) |
Resolving Isobaric Ambiguities
A critical challenge in this workflow is differentiating M1 (Sulfoxide) and M3 (Hydroxymethyl) , as both present an identical mass shift of +15.9949 Da (m/z 198.0337).
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Causality in Fragmentation: M1 will exhibit a characteristic neutral loss of the propargyl sulfenic acid or a loss of SO (48 Da), which is a hallmark of aliphatic sulfoxides. Conversely, M3 will display a facile loss of water (-18 Da) from the newly formed hydroxymethyl group, leaving the thioether intact.
Phase II Regioselectivity
While LC-HRMS can easily identify the +176 Da shift of the N-glucuronide (M5), gas-phase migrations during MS/MS often obscure the exact site of conjugation on the triazine ring. To definitively assign whether conjugation occurred at N2 or N4, the incubation must be scaled up to isolate M5 via preparative HPLC. Subsequent analysis using ¹H-¹⁵N HMBC NMR spectroscopy is required. The long-range J-couplings between the glucuronic acid anomeric proton and the specific ¹⁵N nucleus of the triazine ring provide unequivocal proof of the regioselectivity[2].
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